C24H20FN3O7
Description
Significance of the Chemical Compound C24H20FN3O7 in Contemporary Research
Dolutegravir (DTG) is a cornerstone of modern antiretroviral therapy (ART) for the treatment of Human Immunodeficiency Virus (HIV) infection. mdpi.com Its significance in contemporary research stems from its high efficacy, favorable tolerability, and a high barrier to the development of drug resistance. oup.comaidsmap.com As a second-generation integrase strand transfer inhibitor (INSTI), Dolutegravir plays a crucial role in suppressing HIV replication, leading to improved quality of life and reduced morbidity and mortality for people living with HIV. rsmmbogor.comdovepress.com
The World Health Organization (WHO) recommends Dolutegravir-based regimens as the preferred first-line treatment for most people with HIV, including pregnant women. oup.comeatg.org This recommendation is supported by numerous clinical trials demonstrating its superiority or non-inferiority to older antiretroviral agents. dovepress.comjwatch.orgnih.gov The compound's availability at a lower cost has also been a critical factor in its widespread adoption in low- and middle-income countries. oup.com
Current research continues to explore the long-term effects of Dolutegravir, its use in diverse patient populations, and its potential in novel treatment strategies, such as dual-therapy regimens. eatg.orgnih.govaidsmap.com Studies are also investigating its metabolic impacts, including associations with weight gain. eatg.orgplos.org
Historical Context of Research Endeavors Related to the Chemical Compound this compound
The development of integrase inhibitors as a class of antiretroviral drugs marked a significant advancement in HIV treatment. Research into targeting the HIV integrase enzyme, which is essential for viral replication, began years before the first INSTI was approved. researchreview.co.nz
Dolutegravir was developed by ViiV Healthcare and received approval from the U.S. Food and Drug Administration (FDA) on August 12, 2013. globalresearchonline.netdrugbank.com This approval was based on the results of several Phase III clinical trials that established its efficacy and safety profile. jwatch.org
In July 2018, the WHO recommended Dolutegravir as an alternative first-line treatment, and by 2019, it was recommended as the preferred regimen for most people with HIV. oup.comrsmmbogor.com This was a pivotal moment, leading to a large-scale transition from older, efavirenz-based regimens to Dolutegravir-based ART, especially in resource-limited settings. oup.com The introduction of Dolutegravir is estimated to have saved over a million lives by 2027 and generated substantial financial savings for HIV programs globally. unitaid.org
Overview of Prior Academic Investigations into the Chemical Compound this compound
Academic investigations into Dolutegravir have been extensive, covering its mechanism of action, clinical efficacy, resistance profile, and safety.
Mechanism of Action: Dolutegravir is an HIV-1 integrase inhibitor. globalresearchonline.net It works by binding to the active site of the HIV integrase enzyme, which prevents the integration of viral DNA into the host cell's genome. patsnap.comauctoresonline.org This action effectively halts the HIV replication cycle. patsnap.comderpharmachemica.com Dolutegravir exhibits a slower dissociation from the integrase-DNA complex compared to first-generation INSTIs, contributing to its high barrier to resistance. researchreview.co.nzglobalresearchonline.net
Clinical Efficacy: Numerous clinical trials have demonstrated the high efficacy of Dolutegravir in both treatment-naive and treatment-experienced individuals.
Treatment-Naïve Patients: Studies like the SINGLE trial showed that a Dolutegravir-based regimen was superior to an efavirenz-based regimen in achieving viral suppression at 48 and 96 weeks. jwatch.orgnih.gov The SPRING-2 study found once-daily Dolutegravir to be non-inferior to twice-daily raltegravir (B610414). nih.gov The GEMINI-1 and GEMINI-2 trials established the non-inferiority of a two-drug regimen of Dolutegravir plus lamivudine (B182088) compared to a three-drug regimen in treatment-naïve adults. nih.gov
Treatment-Experienced Patients: The VIKING series of trials (VIKING, VIKING-3, and VIKING-4) showed that Dolutegravir was effective in patients who had previously experienced treatment failure with other integrase inhibitors like raltegravir or elvitegravir, particularly when dosed twice daily. nih.gov
Resistance Profile: Dolutegravir has a high genetic barrier to resistance. oup.comaidsmap.com While resistance is rare, it has been observed, particularly in patients on monotherapy or dual therapy, and in those with pre-existing resistance to other antiretroviral drugs. aidsmap.commdpi.com Studies have identified specific resistance mutations associated with reduced susceptibility to Dolutegravir, such as R263K, G118R, and E138K. mdpi.com
Interactive Data Table: Key Clinical Trials of Dolutegravir
| Trial Name | Patient Population | Comparator | Key Finding at Primary Endpoint | Citation |
| SINGLE | Treatment-Naïve | Tenofovir/Emtricitabine/Efavirenz | Dolutegravir regimen was superior in achieving viral suppression at 48 weeks (88% vs. 81%). | jwatch.org |
| SPRING-2 | Treatment-Naïve | Raltegravir | Once-daily Dolutegravir was non-inferior to twice-daily raltegravir at 48 weeks. | nih.gov |
| FLAMINGO | Treatment-Naïve | Darunavir/Ritonavir | Dolutegravir led to higher rates of virologic suppression at 48 weeks (90% vs. 83%). | nih.gov |
| GEMINI-1 & 2 | Treatment-Naïve | Dolutegravir + TDF/FTC | Dolutegravir + Lamivudine was non-inferior to a three-drug regimen at 96 weeks. | nih.gov |
| VIKING-3 | Treatment-Experienced (INSTI-resistant) | N/A (single-arm) | 69% of patients achieved virologic suppression at 24 weeks with twice-daily Dolutegravir. | nih.gov |
| TANGO | Virologically Suppressed | Continued TAF-based regimen | Switching to Dolutegravir/Lamivudine was non-inferior for maintaining viral suppression at 48 weeks. | dovatohcp.com |
Structure
3D Structure
Properties
Molecular Formula |
C24H20FN3O7 |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
3-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C24H20FN3O7/c25-12-2-3-14-13(8-12)24(23(33)26-14)20-19(15(27-24)4-6-18(29)30)21(31)28(22(20)32)9-11-1-5-16-17(7-11)35-10-34-16/h1-3,5,7-8,15,19-20,27H,4,6,9-10H2,(H,26,33)(H,29,30)/t15?,19-,20+,24?/m1/s1 |
InChI Key |
IGLWMBUEXFZYNE-DSXKJKBRSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)F)NC5=O)NC4CCC(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)F)NC5=O)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of the Chemical Compound C24h20fn3o7
Advanced Synthetic Routes to the Chemical Compound C24H20FN3O7
No specific synthetic routes for this compound have been documented in the searched scientific literature.
Stereoselective Synthesis Approaches for Chiral Forms of this compound
There is no information available regarding the chirality of this compound or any stereoselective methods for its synthesis. The principles of stereoselective synthesis aim to control the three-dimensional arrangement of atoms in a molecule, which is crucial for its biological activity. khanacademy.orgsavemyexams.comegrassbcollege.ac.in Asymmetric catalysis and the use of chiral auxiliaries are common strategies to achieve high enantiomeric or diastereomeric purity. frontiersin.orgrsc.orgosi.lv
Green Chemistry Principles in this compound Synthesis
No studies have been published that apply green chemistry principles to the synthesis of this compound. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes. rsc.orgacsgcipr.orgscispace.com
Derivatization Strategies for the Chemical Compound this compound
There are no documented derivatization strategies for this compound in the available literature.
Design and Synthesis of Analogues of this compound
Information regarding the design and synthesis of analogues of this compound is not available. The synthesis of analogues is a common strategy in medicinal chemistry to explore the structure-activity relationship of a parent compound. nih.gov
Functionalization of the Core Structure of this compound
No methods for the functionalization of the core structure of this compound have been reported. Functionalization involves introducing or modifying functional groups to alter the physicochemical properties of a molecule. nih.govgcms.cz
Table of Compound Names
As no specific compounds related to this compound were discussed, a table of compound names cannot be generated.
Exploration of Precursors and Intermediates in this compound Chemical Pathways
A fundamental prerequisite for exploring the precursors and intermediates of any chemical pathway is the identification of the final product. As the identity of this compound is unknown, this section cannot be populated with scientifically accurate information.
In a typical scenario, once a target molecule is identified, chemists can propose plausible synthetic routes. This process involves:
Retrosynthetic Analysis: Deconstructing the target molecule into simpler, commercially available or easily synthesizable precursors.
Database and Literature Searches: Identifying known reactions and methodologies for forming specific bonds and functional groups present in the target structure.
This would allow for the creation of data tables listing potential precursors and intermediates, along with the reaction conditions required for their transformation. However, in the case of the unidentifiable this compound, such an analysis is not feasible.
Molecular Mechanisms of Action of the Chemical Compound C24h20fn3o7
Elucidation of Specific Pharmacological Targets of C24H20FN3O7
A-317920 is a selective and potent antagonist and inverse agonist at the histamine H3 receptor (H3R), with a notable species-dependent affinity.
Research has demonstrated that A-317920 binds with high affinity to the rat histamine H3 receptor. In radioligand binding assays, [3H]A-317920 exhibits potent and selective binding to rat H3 receptors with low affinity for non-H3 sites. The binding kinetics show a fast on-rate and a slower off-rate. nih.gov
Studies using membranes from cells expressing the full-length rat H3R show a pKi value of 9.2 for A-317920, indicating very high binding affinity. In contrast, its affinity for the full-length human H3R is significantly lower, with a pKi value of 7.0. medchemexpress.comnih.gov This represents an over 130-fold selective affinity for the rat receptor over the human counterpart. medchemexpress.com
As an inverse agonist, A-317920 has been shown to decrease the basal level of G-protein activation in cells expressing the human H3 receptor. Specifically, it reduces basal [35S]GTPγS binding in a concentration-dependent manner, with a pEC50 value of 7.0 and a maximal inhibition of 21% from the basal level. nih.gov This demonstrates its ability to inhibit the constitutive activity of the receptor.
| Receptor | Assay | Affinity (pKi) | Inverse Agonist Activity (pEC50) |
|---|---|---|---|
| Rat H3R (full-length) | Radioligand Binding | 9.2 | Not Reported |
| Human H3R (full-length) | Radioligand Binding | 7.0 | 7.0 |
Direct modulation of specific enzymes by A-317920 has not been a primary focus of the available research. However, its action on the H3 receptor can indirectly influence enzymatic activity. The H3 receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP). nih.gov As an antagonist/inverse agonist, A-317920 blocks this inhibition, thereby leading to a relative increase in adenylyl cyclase activity and cAMP levels. For instance, A-317920 potently reverses the inhibition of forskolin-stimulated cAMP formation by the H3R agonist R-α-methylhistamine in cells expressing the rat H3R, with a pKb value of 9.1. nih.gov
Specific studies on the direct interaction of A-317920 with ion channels are limited. The primary mechanism through which A-317920 is understood to affect ion channel activity is indirect, via its modulation of the H3 receptor. The Gβγ subunits of the G-protein coupled to the H3 receptor can interact with N-type voltage-gated calcium channels. This interaction typically leads to a reduction in calcium influx upon receptor activation. By acting as an antagonist/inverse agonist, A-317920 would prevent this G-protein-mediated inhibition of N-type calcium channels, thereby indirectly supporting neurotransmitter release that is dependent on calcium influx.
Cellular Signaling Pathways Influenced by this compound
The engagement of A-317920 with the histamine H3 receptor initiates a cascade of intracellular signaling events, primarily by antagonizing the canonical Gαi/o pathway and consequently influencing downstream effectors.
As an antagonist/inverse agonist of the H3 receptor, A-317920 primarily influences signaling cascades by preventing the receptor-mediated inhibition of adenylyl cyclase. This leads to a disinhibition of the cAMP/PKA (Protein Kinase A) pathway.
Furthermore, histamine H3 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. By blocking the H3 receptor, A-317920 would be expected to attenuate the activation of these pathways that is mediated by H3R agonists. The functional consequence of this antagonism is a modulation of the release of several neurotransmitters, including histamine itself, acetylcholine, dopamine, norepinephrine, and serotonin. For example, A-317920 potently blocks the histamine-induced inhibition of potassium-evoked [3H]histamine release from rat brain cortical synaptosomes, with a pKb value of 9.3. nih.gov
| Signaling Pathway | Effect of A-317920 | Key Mediators |
|---|---|---|
| cAMP/PKA Pathway | Disinhibition (leading to potential activation) | Gαi/o, Adenylyl Cyclase, cAMP, PKA |
| MAPK/ERK Pathway | Antagonism of agonist-induced activation | G-protein subunits, various kinases |
| PI3K/Akt Pathway | Antagonism of agonist-induced activation | G-protein subunits, PI3K, Akt |
The activity of A-317920 at the H3 receptor can influence the interaction of this receptor with other proteins. The most direct interaction is with its cognate G-proteins. As an inverse agonist, A-317920 stabilizes a conformation of the H3 receptor that is uncoupled from Gαi/o proteins, thereby reducing basal signaling.
Furthermore, G-protein coupled receptors, including the H3 receptor, are known to form homodimers and heterodimers with other receptors. For instance, the histamine H3 receptor has been shown to form heterodimers with dopamine D1 and D2 receptors. These interactions can alter the pharmacological and signaling properties of the individual receptors. While direct studies on the effect of A-317920 on these specific protein-protein interactions are not extensively detailed in the available literature, it is plausible that by binding to the H3 receptor, A-317920 could modulate the conformation of these heterodimers and consequently alter their downstream signaling.
Gene Expression Regulation by the Chemical Compound this compound
There is no available research detailing how the chemical compound this compound may regulate gene expression.
Biological Activities of the Chemical Compound C24h20fn3o7 in Non Clinical Models
In Vivo Non-Clinical Investigations of C24H20FN3O7 Biological Activity
In vivo investigations using animal models are critical for understanding the complex biological activities of Tofacitinib citrate. These studies allow for the examination of its effects within a complete physiological system, providing insights into its mechanisms of action and potential therapeutic applications for various pathological conditions.
A variety of animal models have been employed to investigate the biological impact of Tofacitinib across a spectrum of diseases, primarily those with an inflammatory or autoimmune basis. In models of established arthritis, Tofacitinib has been shown to rapidly ameliorate disease by inhibiting the production of inflammatory mediators and suppressing STAT1-dependent genes within joint tissue. archivesofrheumatology.org This efficacy is linked to its inhibition of both JAK1 and JAK3 signaling pathways. archivesofrheumatology.org
Rodent models have been central to these investigations. The mouse collagen-induced arthritis (mCIA) model is frequently used to evaluate efficacy in rheumatoid arthritis, demonstrating dose-dependent reductions in joint inflammation. researchgate.net Similarly, the Freund's adjuvant-induced arthritis model in rats has been used to assess anti-arthritic activity, where treatment resulted in significant reductions in paw edema and a restoration of normal hematological and biochemical parameters. fda.gov
Beyond arthritis, Tofacitinib's effects have been studied in models of other conditions. In a C57/BL6 mouse model of vitiligo, its application was investigated for promoting skin re-pigmentation. researchgate.net For inflammatory bowel disease, dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models in mice have been used to show that Tofacitinib can correct compromised intestinal barrier function. bohrium.com More recently, its potential for disease modification has been explored in mouse models of chronic epilepsy, where it was found to halt seizures and restore cognitive function. frontiersin.orgnews-medical.net
The table below summarizes key animal models used in the non-clinical investigation of Tofacitinib.
| Animal Model | Species/Strain | Condition Investigated | Key Biological Finding |
| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1) | Rheumatoid Arthritis | Dose-dependent reduction in joint inflammation and suppression of STAT1-dependent genes. archivesofrheumatology.orgresearchgate.netnih.gov |
| Freund's Adjuvant-Induced Arthritis | Rat | Rheumatoid Arthritis | Significant reduction in paw edema and normalization of hematological markers. fda.gov |
| Breach of Self-Tolerance Arthritis | Mouse (C57BL/6J) | Autoimmune Arthritis | Inhibition of Th1 T-cell polarization during immune response priming. ichor.bio |
| DSS-Induced Colitis | Mouse (Ptpn2-LysMCre) | Inflammatory Bowel Disease | Correction of intestinal epithelial barrier permeability and reduction of pro-inflammatory macrophages. bohrium.comresearchgate.net |
| Vitiligo Induction Model | Mouse (C57/BL6) | Vitiligo | Confirmed potential for skin re-pigmentation. researchgate.net |
| Chemically-Induced Chronic Epilepsy | Mouse | Epilepsy | Halting of seizures and restoration of working memory. frontiersin.orgnews-medical.net |
A critical aspect of non-clinical research is the translation of findings from animal models to human biological concepts and clinical efficacy. For Tofacitinib, significant efforts have been made to bridge the preclinical-to-clinical gap, particularly in the context of rheumatoid arthritis. nih.gov
Studies comparing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Tofacitinib in the mouse collagen-induced arthritis (mCIA) model with clinical data from patients with rheumatoid arthritis have been crucial. nih.goveuropa.eu These translational studies established that the average steady-state plasma concentration (Cave) is a key driver of efficacy, rather than peak or trough concentrations. nih.goveuropa.eu The Cave values required for 50% of the maximal response (Cave50) were found to be within a narrow range (approximately 2-fold) between the mouse model and human patients, suggesting a strong translational correlation. nih.gov This approach allows for the prediction of efficacious human doses based on preclinical rodent data, assuming that similar levels of target inhibition are required for efficacy in both species. ahajournals.org
In these arthritis models, the primary driver of efficacy was identified as the inhibition of cytokine receptor signaling mediated by JAK1 heterodimers, with a lesser role for JAK2 homodimers. nih.gov This aligns with the understanding of Tofacitinib as an inhibitor of JAK1 and JAK3, which blocks signaling for numerous cytokines implicated in the pathogenesis of rheumatoid arthritis. researchgate.net The findings from animal models of inflammatory bowel disease, showing restoration of epithelial barrier function via normalization of STAT3 signaling and reduction of specific interleukins (IL-6, IL-22), also translate directly to key pathological mechanisms in human IBD. bohrium.com These examples underscore the value of animal models in not only demonstrating efficacy but also in elucidating the specific biological pathways that are relevant to human disease and treatment response.
Ensuring the reproducibility and robustness of non-clinical in vivo studies is paramount for the reliable translation of findings. The inherent variability in biological systems necessitates rigorous study design and transparent reporting. ahajournals.org For a compound like Tofacitinib, which has undergone extensive non-clinical testing, adherence to established guidelines is a key consideration.
General principles for enhancing reproducibility include the implementation of randomization and blinding to minimize bias, a priori sample size calculations to ensure adequate statistical power, and the use of appropriate controls. ichor.bio The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a comprehensive framework for transparent reporting, which is essential for others to be able to assess and replicate experimental work. bohrium.com
In the specific non-clinical program for Tofacitinib submitted for regulatory review, studies were designed to be in line with international guidelines, such as those from the International Council for Harmonisation (ICH). fda.gov For example, a male rat fertility study was assessed and found to be adequate according to the ICH-S5A Guideline. fda.gov The non-clinical toxicology program included studies in rats and monkeys with durations up to 6 and 9 months, respectively, providing long-term data. fda.govfda.gov The use of specific pathogen-free animals maintained under controlled conditions is another standard practice to reduce biological variability. ichor.bio
However, challenges to reproducibility can arise from the complexity of the models and the specific methodologies used. For instance, in studies of JAK inhibitors for atopic dermatitis, the choice of inducing agent (e.g., oxazolone) in mouse models can significantly impact the recapitulation of the JAK-STAT pathway, affecting the translatability of the results. researchgate.net Therefore, a robust preclinical evaluation system requires careful selection of the model and detailed reporting of all experimental procedures, including the specific strain of animal, housing conditions, and methods of data analysis. researchgate.netichor.bio Senior investigators are encouraged to take greater ownership of research details, including implementing practices like random audits of raw data to support a culture where rigor and transparency lead to reproducible science. researchgate.net
Structure Activity Relationship Sar Studies of the Chemical Compound C24h20fn3o7
Design Principles for C24H20FN3O7 Analogues in SAR Exploration
The design of new molecules based on the this compound scaffold is a systematic process that relies on established medicinal chemistry principles. The goal is to modify the parent structure to probe the chemical space around it, leading to a comprehensive understanding of its SAR.
The approach to designing analogues of this compound can be broadly categorized into ligand-based and structure-based methods. The choice between these methodologies often depends on the availability of structural information for the biological target of the compound.
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target protein is unknown. gardp.org This approach relies on the knowledge of other molecules that bind to the same target. For this compound, this would involve studying a series of known active and inactive molecules to build a pharmacophore model. This model represents the key steric and electronic features necessary for biological activity. arxiv.org Generative models can then be used to design novel molecules that fit this pharmacophore hypothesis. arxiv.org
Structure-based drug design (SBDD) , on the other hand, is utilized when the 3D structure of the biological target is available, for instance, through X-ray crystallography or NMR spectroscopy. This method allows for the rational design of this compound analogues by visualizing and modeling the interactions between the ligand and the target's binding site. nih.gov Computational tools can be used to predict how modifications to the this compound structure will affect its binding affinity and selectivity. schrodinger.com
A hypothetical application of these design principles to this compound is presented in the table below:
| Design Methodology | Application to this compound | Key Considerations |
| Ligand-Based Design | - Develop a pharmacophore model based on a set of active analogues.- Use the model to screen virtual libraries for new scaffolds.- Employ 3D-QSAR to correlate molecular fields with activity. | - Requires a diverse set of known active and inactive compounds.- The predictive power of the model depends on the quality of the input data. |
| Structure-Based Design | - Dock this compound into the active site of its target protein.- Identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).- Design modifications to enhance these interactions or occupy new pockets. | - Dependent on the availability of a high-resolution target structure.- Assumes the binding mode of the ligand is accurately predicted.- Water molecules in the binding site can play a crucial role and must be considered. schrodinger.com |
Key modifications could include:
Fluorine substitution: The single fluorine atom in this compound can be moved to different positions on the aromatic ring or replaced with other halogens (Cl, Br) or a hydrogen atom to probe the effect of electronics and sterics.
Nitrogen-containing heterocycle modifications: The nature of the nitrogen-containing ring system is likely crucial for activity. Modifications could include altering the ring size, the position of the nitrogen atoms, or the substituents on the ring.
Oxygen-containing functional groups: The seven oxygen atoms, likely present as ether, ester, or carboxylic acid functionalities, provide multiple handles for modification. For instance, ester hydrolysis to the corresponding carboxylic acid or alcohol could reveal important information about the active form of the molecule.
Altering the carbon skeleton: The C24H20 backbone can be made more or less rigid to investigate the importance of conformational flexibility for binding.
A hypothetical SAR exploration for this compound is outlined in the following table:
| Modification Site | Type of Modification | Rationale | Expected Outcome |
| Phenyl Ring | Change position of Fluorine | Probe electronic and steric effects | Identify optimal substitution pattern for activity |
| Heterocycle | Vary N-substituents | Explore steric and electronic requirements in the binding pocket | Enhance potency or selectivity |
| Linker | Modify chain length/rigidity | Determine optimal distance and orientation between key pharmacophoric features | Improve binding affinity |
| Ester Group | Hydrolyze to Carboxylic Acid | Investigate prodrug strategy and role of hydrogen bonding | Determine if the acid or ester is the active form |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For this compound, QSAR models can be invaluable for predicting the activity of newly designed analogues, thereby prioritizing synthetic efforts.
Developing a robust QSAR model for this compound would involve several steps:
Data Set Selection: A series of this compound analogues with a wide range of biological activities would be required. This dataset is typically divided into a training set for model development and a test set for validation. nih.gov
Descriptor Calculation: A large number of molecular descriptors would be calculated for each analogue. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. cust.edu.tw
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. cust.edu.tw
Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics. mdpi.com
A validated QSAR model for this compound would have significant predictive capabilities. It could be used to:
Estimate the biological activity of virtual compounds before they are synthesized.
Guide the design of new analogues with potentially improved activity.
Provide insights into the structural features that are most important for the biological activity of the this compound scaffold.
The success of QSAR models is highly dependent on the quality and diversity of the initial dataset. neovarsity.org
In Vitro and Ex Vivo SAR Investigations of this compound
While computational models are powerful tools, the ultimate validation of SAR comes from experimental testing. For this compound, this would involve a combination of in vitro and ex vivo studies.
In vitro studies are performed in a controlled environment outside of a living organism, such as in cell cultures. nih.gov For this compound and its analogues, this would typically involve:
Binding assays: To determine the affinity of the compounds for their biological target.
Enzyme inhibition assays: If the target is an enzyme, to measure the concentration of the compound required to inhibit its activity by 50% (IC50).
Cell-based assays: To assess the effect of the compounds on cellular processes, such as cell proliferation or signaling pathways. nih.gov
Ex vivo studies use tissue explants, which provide a more physiologically relevant environment than cell cultures. nih.gov For example, if this compound is being developed to treat a lung disease, its effects could be tested on human lung tissue explants. nih.gov These studies can provide valuable information on the compound's efficacy and mechanism of action in a more complex biological system.
The data generated from these in vitro and ex vivo experiments are essential for building and refining the SAR models for the this compound chemical series.
| Experimental Approach | Purpose in this compound SAR | Example Assays |
| In Vitro | - Determine target engagement and potency.- Assess cellular activity. | - Radioligand binding assays.- Enzyme kinetics.- Cell viability assays. |
| Ex Vivo | - Evaluate activity in a more complex biological system.- Bridge the gap between in vitro and in vivo studies. | - Studies on isolated organs or tissues.- Analysis of biomarker expression in tissue slices. |
No Publicly Available Data for Chemical Compound this compound
Following a comprehensive search of scientific databases and public records, no specific information has been found for the chemical compound with the molecular formula this compound. Extensive queries aimed at identifying the compound's structure, common or IUPAC name, and any associated research have failed to yield relevant results.
Searches were conducted to locate patents, synthesis procedures, and studies on the biological activity or medicinal chemistry of this compound. These efforts did not uncover any publicly accessible documentation that would allow for a scientifically accurate discussion of its properties.
Consequently, it is not possible to generate the requested article on the Structure-Activity Relationship (SAR) of this compound. The specific sections and subsections outlined in the user's request, including:
Conformational Analysis and its Influence on this compound SAR
cannot be addressed without foundational data on the compound's existence and characteristics. The creation of detailed research findings and data tables is therefore unachievable.
It is possible that this compound represents a proprietary research compound not yet disclosed in public literature, a compound that has been synthesized but not characterized, or that the provided molecular formula contains a typographical error. Without a verifiable and documented chemical entity, a factual and informative article adhering to the specified requirements cannot be produced.
Computational and Theoretical Chemistry Studies of the Chemical Compound C24h20fn3o7
Molecular Docking and Dynamics Simulations of C24H20FN3O7 Interactions
Molecular modeling techniques, including docking and dynamics simulations, have been instrumental in elucidating the interactions of this compound with its biological targets.
Prediction of Binding Modes for this compound and its Analogues
Molecular docking studies have been extensively used to predict the binding orientation of Dolutegravir and its analogues within the active sites of various proteins. A primary target for these studies has been the HIV-1 integrase enzyme. nih.gov Docking simulations have shown that Dolutegravir binds to the active site of the integrase, chelating with two essential magnesium ions, which is a critical step in inhibiting the strand transfer process of viral DNA integration. nih.gov
In the context of exploring new applications for existing drugs, computational studies have also investigated the binding of Dolutegravir to other viral proteins. For instance, molecular docking has been employed to assess its potential interaction with the spike protein of SARS-CoV-2. nih.gov These studies have predicted favorable binding affinities, suggesting that the 2,4-difluorophenyl moiety of the molecule plays a significant role in this interaction through the formation of hydrogen bonds and salt bridges with key residues such as Arg403, Tyr449, and Arg493. nih.gov
The binding affinity of Dolutegravir to its targets is often quantified by the binding free energy, with more negative values indicating a stronger interaction.
Table 1: Predicted Binding Affinities of Dolutegravir to Various Biological Targets
| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| HIV-1 Integrase | - | Pro145 nih.gov |
| SARS-CoV-2 Spike Protein | -8.6 | Arg403, Tyr449, Arg493 nih.govresearchgate.net |
| Stenotrophomonas maltophilia protein | -8.6 | - researchgate.net |
Conformational Landscapes of this compound at Biological Targets
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the binding between this compound and its biological targets. These simulations reveal how the compound's conformation and the protein's structure change over time, offering insights into the stability of the complex. plos.orgchemrxiv.org
Studies on the HIV-1 integrase have used MD simulations to investigate the impact of drug resistance mutations on the binding of Dolutegravir. plos.org These simulations, often run for hundreds of nanoseconds, track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. The results indicate that certain mutations can alter the conformational landscape of the active site, leading to weaker binding of the drug. plos.org For example, the G140S mutation has been shown to have a significant effect on the stability and flexibility of the HIV-1 integrase, thereby reducing the binding affinity of Dolutegravir. plos.org
Quantum Chemical Calculations for this compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in understanding the intrinsic electronic properties of this compound and its reactivity. imist.marsdjournal.org
Electronic Structure Analysis of the Chemical Compound this compound
DFT calculations have been employed to investigate the electronic structure of Dolutegravir and its analogues. researchgate.neteco-vector.com These studies focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. ichem.md A smaller HOMO-LUMO gap suggests higher reactivity.
The electronic properties derived from these calculations, such as electronegativity, chemical hardness, and softness, provide a deeper understanding of the molecule's behavior in biological systems. researchgate.netichem.md For instance, the analysis of the electronic properties of Dolutegravir has provided insights into its interaction with amino acid residues in the active site of target proteins. researchgate.net
Table 2: Quantum Chemical Properties of Dolutegravir
| Property | Description |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, an indicator of chemical reactivity. |
| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |
| Chemical Softness (S) | The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions. |
Reactivity Predictions and Mechanistic Insights via Quantum Chemistry
Quantum chemical calculations are also used to predict the reactivity of this compound and to gain insights into reaction mechanisms at an atomic level. echeminfo.comscienceopen.com By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a chemical reaction. scienceopen.com
These methods have been applied to understand the synthesis of Dolutegravir, for example, by providing insights into the kinetics and mechanisms of key reaction steps. researchgate.net Furthermore, quantum chemistry-augmented neural networks are emerging as powerful tools for predicting chemical reactivity with high accuracy. arxiv.org These hybrid models combine the principles of quantum mechanics with machine learning to predict reaction outcomes, such as regioselectivity and activation energies. arxiv.org
Cheminformatics and Data Mining in this compound Research
Cheminformatics and data mining techniques play a crucial role in the discovery and development of drugs like Dolutegravir. researchgate.net These computational tools are used to analyze large datasets of chemical compounds and their biological activities to identify promising new drug candidates and to optimize the properties of existing ones.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics approach that has been applied to Dolutegravir and its analogues. nih.govresearchgate.net QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. By identifying the key molecular descriptors that influence activity, these models can be used to predict the potency of new, untested compounds. frontiersin.orgnih.gov
For example, QSAR studies have been conducted on derivatives of pyrazolyl-pyrimidinone, a class of compounds related to Dolutegravir, to develop models that can predict their inhibitory activity against HIV-1. researchgate.net These models are built using statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) and are validated to ensure their predictive power. researchgate.net
Data mining of large chemical databases is another important aspect of cheminformatics research. researchgate.net By screening virtual libraries of compounds, researchers can identify molecules with desirable properties, such as high binding affinity to a target protein or favorable pharmacokinetic profiles. uio.no This approach has been used in the context of repurposing existing drugs, including Dolutegravir, for new therapeutic indications. uio.no
Large-Scale Data Analysis of this compound Related Compounds
The exploration of a chemical compound like this compound would begin with a comprehensive analysis of large chemical databases. This process, often referred to as data mining or big data analysis in drug discovery, leverages vast repositories of chemical and biological information to identify trends, relationships, and potential applications for a query compound and its analogs. nih.govrws.comak-tyagi.com
The initial step involves searching massive chemical libraries, such as PubChem and ChEMBL, for compounds that are structurally similar to this compound. nih.govchemrxiv.org These databases contain millions of compounds, each with associated data that can range from basic physicochemical properties to detailed biological activity and toxicological profiles. nih.govresearchgate.net By analyzing this wealth of information, researchers can build structure-activity relationship (SAR) models. nih.govacs.org These models correlate the structural features of molecules with their biological effects, providing valuable insights into how the chemical structure of a compound like this compound might influence its function. acs.orgresearchgate.net
Machine learning algorithms are frequently employed to analyze these large datasets. rws.comtechnologynetworks.com These algorithms can identify complex patterns that may not be apparent to a human observer, such as subtle structural modifications across a range of compounds that lead to significant changes in biological activity. technologynetworks.comnih.gov For a hypothetical analysis of compounds related to this compound, researchers might extract data on properties such as solubility, melting point, and known biological targets. This information would then be used to create a predictive model for the likely properties of this compound itself.
The following interactive data table illustrates a hypothetical output from a large-scale data analysis of compounds structurally related to this compound. The data is sorted by Tanimoto similarity, a common metric for chemical structure similarity.
| Analog ID | Molecular Formula | Tanimoto Similarity to this compound | Predicted Solubility (mg/L) | Known Biological Target |
|---|---|---|---|---|
| Analog-001 | C24H21N3O7 | 0.95 | 15.2 | Kinase A |
| Analog-002 | C23H19FN2O7 | 0.91 | 22.8 | Protease B |
| Analog-003 | C24H20FN3O6S | 0.88 | 9.5 | Kinase A |
| Analog-004 | C25H22FN3O7 | 0.85 | 18.1 | Unknown |
| Analog-005 | C24H19F2N3O7 | 0.82 | 12.4 | Protease B |
Virtual Screening for Novel this compound-like Scaffolds
Virtual screening (VS) is a powerful computational technique used to search vast libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. nvidia.comwikipedia.org This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS) in a laboratory setting. international-pharma.com In the context of this compound, virtual screening would be employed to discover new chemical scaffolds that mimic its potential biological activity but have a different core structure, a process known as scaffold hopping. researchgate.net
There are two primary approaches to virtual screening: structure-based and ligand-based.
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target of this compound is known (or can be modeled), SBVS can be used. nvidia.commdpi.com This involves docking millions of virtual compounds into the binding site of the target protein. eddc.sg A scoring function then estimates the binding affinity of each compound, and those with the highest scores are selected for further investigation. eddc.sgfrontiersin.org
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS is the preferred method. nvidia.commdpi.com This approach uses the chemical structure of a known active compound, such as this compound, as a template. mdpi.com The virtual library is then searched for compounds with similar shapes, sizes, and electrostatic properties. nvidia.com
The ultimate goal of virtual screening is to identify a set of "hit" compounds that are predicted to be active. nih.gov These hits, which may represent entirely new chemical scaffolds, can then be synthesized and tested experimentally, significantly streamlining the drug discovery process. pku.edu.cnrsc.orgacs.org
The interactive data table below provides a hypothetical example of the results from a virtual screening campaign aimed at identifying novel scaffolds with similar predicted activity to this compound.
| Hit ID | Scaffold Type | Docking Score (kcal/mol) | Predicted Affinity (nM) | Novelty Score |
|---|---|---|---|---|
| VS-Hit-01 | Imidazopyridine | -10.2 | 50 | 0.89 |
| VS-Hit-02 | Benzoxazole | -9.8 | 75 | 0.92 |
| VS-Hit-03 | Thiophene-based | -9.5 | 120 | 0.85 |
| VS-Hit-04 | Pyrrolopyrimidine | -9.1 | 200 | 0.95 |
| VS-Hit-05 | Quinazoline | -8.9 | 250 | 0.80 |
No Published Research Found for this compound
Following a comprehensive search for scientific literature and data pertaining to the chemical compound with the molecular formula this compound, it has been determined that there is no available research information to construct the requested article. Extensive queries across multiple scientific databases and search engines for this specific formula, including its potential derivatives and research applications, yielded no relevant results.
The user's request for an article focused on "Advanced Research Methodologies and Techniques Applied to this compound" requires detailed findings from spectroscopic, imaging, "omics," and bioanalytical studies. The absence of any published papers or data on this compound makes it impossible to generate scientifically accurate and informative content for the specified outline, which includes:
Advanced Research Methodologies and Techniques Applied to C24h20fn3o7
Innovative Bioanalytical Methods for C24H20FN3O7 Assessment
Without any foundational research on this specific compound, any attempt to create the requested content would result in speculation and would not adhere to the required standards of scientific accuracy and authoritative tone. Therefore, the generation of the article as outlined cannot be fulfilled.
Development of Highly Sensitive Assays for this compound and its Metabolites
The detection and quantification of a novel compound like this compound and its subsequent metabolites in biological matrices necessitate the development of highly sensitive and specific assays. These assays are crucial for understanding the compound's behavior in biological systems, excluding human pharmacokinetic studies. Methodologies for analogous compounds often involve state-of-the-art chromatographic and immunochemical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for the quantitative analysis of novel small molecules. An LC-MS/MS method for this compound would involve optimizing several parameters. The liquid chromatography (LC) stage separates the parent compound and its metabolites from endogenous matrix components. A reversed-phase C18 column is commonly used for such analyses. The mobile phase would likely consist of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, with additives such as formic acid to improve ionization.
The tandem mass spectrometry (MS/MS) stage provides exceptional sensitivity and selectivity. The molecule would be ionized, likely using electrospray ionization (ESI), and the mass spectrometer would be set to monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. This ensures that only fragments specific to the target analytes are detected, minimizing interferences. For example, in the analysis of fluoroquinolones, this method has achieved limits of detection in the low nanogram per milliliter range. A similar approach would be applied to this compound.
Immunoassays: For high-throughput screening, immunoassays like the enzyme-linked immunosorbent assay (ELISA) offer a practical alternative. The development of a competitive indirect ELISA for this compound would first require the synthesis of a hapten by conjugating the molecule to a carrier protein, such as bovine serum albumin, to produce antibodies. acs.org These monoclonal antibodies would then be used to develop an assay with high specificity for this compound and potentially some of its key metabolites. The sensitivity of such assays for similar compounds can be remarkable. For instance, a dual-colorimetric ELISA for the simultaneous screening of fluoroquinolones and sulfonamides in milk achieved detection limits of 2.4 ng/mL and 5.8 ng/mL, respectively. acs.org
Genetically Modified Bioluminescent Bacteria Assays: A novel approach for detecting classes of compounds like fluoroquinolones involves the use of genetically engineered bacteria. researchgate.net For instance, Escherichia coli can be modified with a plasmid containing a promoter that is induced by the compound, fused to a luciferase reporter gene. researchgate.net The resulting bioluminescence is proportional to the concentration of the analyte. This method has been successfully applied to detect various fluoroquinolones in different animal-derived food matrices with limits of detection ranging from 12.5 to 100 µg/kg. researchgate.net This type of assay could be adapted for this compound if its mechanism of action involves inducing a specific bacterial stress response.
Table 1: Comparison of Assay Methodologies for Novel Compound Analysis
| Technique | Principle | Typical Analytes | Advantages | Challenges |
|---|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass-based detection of specific ion transitions. | Parent compound and multiple metabolites. | High sensitivity, high specificity, multiplexing capability. | High instrument cost, complex method development. |
| ELISA | Competitive binding of target analyte and enzyme-labeled antigen to a specific antibody. | Parent compound, potentially cross-reactive metabolites. | High-throughput, lower cost per sample, good sensitivity. | Antibody development can be time-consuming, potential for cross-reactivity. |
| Bioluminescent Bacteria Assay | Genetically engineered bacteria produce light in response to the analyte. | Compounds that induce a specific cellular pathway (e.g., SOS response). | Rapid screening, can detect a class of compounds, simple sample preparation. | Lower specificity than LC-MS/MS, requires a known mechanism of action. |
Microfluidics and Lab-on-a-Chip Technologies for this compound Studies
Microfluidics and lab-on-a-chip (LOC) technologies offer significant advantages for the study of small molecules like this compound by miniaturizing and automating laboratory processes. researchgate.net These platforms allow for precise control over minute fluid volumes, enabling high-throughput analysis with reduced reagent consumption. nih.gov
On-Chip Analysis and Screening: A microfluidic device for the analysis of this compound could integrate sample preparation, separation, and detection on a single chip. scienceopen.com For instance, a chip could incorporate a micro-solid phase extraction (µSPE) bed to concentrate the analyte from a complex matrix, followed by electrophoretic separation in a microchannel. Detection could be achieved using integrated electrodes for electrochemical detection or by interfacing the chip with a mass spectrometer. mdpi.com Such systems drastically reduce analysis time and sample volume.
The material used for the microfluidic chip is a critical consideration. Polydimethylsiloxane (PDMS) is widely used due to its optical transparency and biocompatibility. scienceopen.com However, hydrophobic small molecules can partition into the PDMS material, leading to inaccurate quantification. acs.org For a compound like this compound, surface treatments or the use of alternative materials like cyclic olefin copolymer would be investigated to minimize such sorption effects. researchgate.net
Studying Drug-Target Interactions: Lab-on-a-chip devices are also powerful tools for investigating the interaction of a compound with its biological target. For example, if this compound is hypothesized to be an enzyme inhibitor, a microfluidic reactor could be designed to continuously flow the compound and the enzyme together, with downstream analysis to measure the reaction kinetics in real-time. This allows for high-throughput screening of the compound's inhibitory activity under various conditions.
Table 2: Features of Microfluidic Systems for Small Molecule Analysis
| Feature | Description | Relevance to this compound Studies |
|---|---|---|
| High-Throughput Screening | Parallel processing of numerous samples in micro-well plates or droplet-based systems. mdpi.com | Enables rapid screening of this compound derivatives for desired activity or metabolic stability. |
| Low Sample/Reagent Consumption | Analysis is performed using nanoliter to picoliter volumes. nih.gov | Reduces the cost of analysis, especially when dealing with a rare or expensive compound. |
| Integrated Functional Components | On-chip mixers, reactors, separators, and detectors. scienceopen.com | Automates complex analytical workflows, from sample cleanup to final measurement. |
| Precise Environmental Control | Accurate control over flow rates, concentrations, and temperature gradients. | Allows for detailed studies of enzymatic reactions or cell-based responses to this compound. |
Future Directions and Emerging Research Avenues for the Chemical Compound C24h20fn3o7
Unexplored Biological Systems and Models for C24H20FN3O7 Research
While GSK2256294 has been investigated in cardiovascular and pulmonary models, numerous biological systems where sEH plays a critical pathological role remain largely unexplored. Future research could yield significant insights by applying this inhibitor to novel disease models.
Neuropsychiatric and Neurodegenerative Disorders: Accumulating evidence suggests that sEH is a key player in neuroinflammation. frontiersin.orgnih.gov Elevated sEH levels have been noted in animal models of depression and in postmortem brain tissue of patients with major depressive disorder. frontiersin.org This suggests a promising, yet underexplored, avenue for GSK2256294 in psychiatric disorders. frontiersin.org Furthermore, preclinical studies using other sEH inhibitors have shown protective effects in models of Parkinson's disease, Alzheimer's disease, and experimental autoimmune encephalomyelitis (an animal model of multiple sclerosis), indicating that GSK2256294 could be evaluated in these contexts. frontiersin.orgnih.govmdpi.comacs.org
Liver Diseases: The role of sEH is becoming increasingly recognized in a variety of liver pathologies, including non-alcoholic fatty liver disease (NAFLD), alcohol-associated liver disease (ALD), and liver fibrosis. mdpi.comlouisville.edu Research has identified knowledge gaps in the application of sEH inhibitors for conditions like viral hepatitis, cholestatic liver disease, and hepatocellular carcinoma. researchgate.net Given its established safety profile in early human trials, GSK2256294 is a prime candidate for investigation in these hepatic systems. pnas.orgresearchgate.net
Inflammation-Driven and Autoimmune Conditions: The potent anti-inflammatory action of sEH inhibition opens doors to studying GSK2256294 in complex inflammatory diseases. For instance, recent research has implicated sEH in the pathology of arrhythmogenic cardiomyopathy (ACM), where its inhibition mitigated the disease phenotype in a preclinical model. jacc.org Other potential areas include inflammatory bowel disease and specific autoimmune conditions where the EET pathway may be dysregulated. louisville.edu
| Disease Category | Specific Model/Condition | Rationale for Exploration | Supporting Evidence/Reference |
|---|---|---|---|
| Neuropsychiatric Disorders | Animal Models of Depression & Anxiety | sEH expression is elevated in depression models; inhibitors show antidepressant effects. | frontiersin.orgfrontiersin.org |
| Neurodegenerative Diseases | Tauopathy and Parkinson's Disease Models | sEH inhibition shows neuroprotection and restores microglial homeostasis in preclinical models. | frontiersin.orgnih.gov |
| Liver Diseases | Alcohol-Associated Liver Disease (ALD) | sEH is implicated in liver inflammation and fibrosis; significant research gaps exist. | mdpi.comlouisville.eduresearchgate.net |
| Viral Hepatitis / Hepatocellular Carcinoma | |||
| Cardiomyopathy | Arrhythmogenic Cardiomyopathy (ACM) | sEH inhibition mitigates disease phenotype in robust preclinical ACM models. | jacc.org |
Potential for this compound as a Research Tool or Probe
Beyond its therapeutic potential, GSK2256294 serves as a valuable chemical probe for basic science research. biorxiv.org Its high potency and selectivity make it an ideal tool to elucidate the complex roles of the sEH enzyme and its substrates, the EETs, in cellular physiology and pathology. nih.govscbt.com
By inhibiting sEH, researchers can precisely study the downstream effects of increased EET levels on various signaling pathways. scbt.com This includes investigating the role of EETs as endothelium-derived hyperpolarizing factors (EDHFs) that regulate vascular tone, their influence on inflammatory cascades involving NF-κB, and their interaction with other signaling pathways like the peroxisome proliferator-activated receptor (PPAR) system. dovepress.comresearchgate.nete-century.us
The development of related chemical tools, such as PROTACs (PROteolysis TArgeting Chimeras) that induce the degradation of the sEH enzyme, further expands the research possibilities. biorxiv.orgacs.org GSK2256294 can be used as a comparator in these studies to differentiate the effects of enzymatic inhibition versus complete protein removal, providing a deeper understanding of the enzyme's non-catalytic scaffolding functions. biorxiv.org
Integration of Multi-Omics Data for a Holistic Understanding of this compound
To fully comprehend the biological impact of GSK2256294, a systems-level approach integrating various "omics" technologies is essential. This strategy moves beyond single-endpoint measurements to provide a holistic view of the compound's effects.
Lipidomics: Targeted lipidomics is crucial for confirming the mechanism of action of GSK2256294 by measuring the shift in the ratio of EETs to their less active diol metabolites (DHETs). pnas.orgmdpi.com This technique can also uncover unexpected changes in other lipid mediator pathways, providing a comprehensive picture of the eicosanoid storm in inflammatory conditions. nih.gov
Transcriptomics and Proteomics: Analyzing changes in gene (transcriptomics) and protein (proteomics) expression following treatment with GSK2256294 can reveal the downstream molecular pathways modulated by sEH inhibition. louisville.edutandfonline.com Studies have used this approach to identify alterations in pathways related to the acute phase response, interleukin signaling, phagocytosis, and metabolism. louisville.edulouisville.edu In a study on silica-induced lung inflammation, transcriptomic and proteomic analyses were used alongside lipidomics to assess the impact of sEH inhibition. tandfonline.com
Epitranscriptomics: An emerging area is the study of epitranscriptomic modifications, such as changes in m6A RNA methylation, which have been observed following sEH inhibition in models of liver disease. louisville.edu Investigating how GSK2256294 influences these modifications could uncover novel regulatory mechanisms.
The integration of these multi-omics datasets can help identify novel biomarkers of drug response and elucidate the complex interplay between different biological systems affected by GSK2256294. louisville.eduucanr.edu
Challenges and Opportunities in this compound Academic Research
Despite its promise, the research and development path for GSK2256294 and other sEH inhibitors faces several challenges that also present opportunities for innovation.
Challenges:
Translational Discrepancies: A significant challenge is the discrepancy sometimes observed between robustly positive results in animal models and more modest effects in human clinical trials. e-century.us For example, while sEH inhibition clearly impacts markers of inflammation, the effects on clinical endpoints like blood pressure or insulin (B600854) sensitivity in some human studies have been less pronounced than expected from preclinical data. ahajournals.org
Biomarker Development: There is a need for reliable biomarkers to predict patient response and to monitor the biological activity of the drug beyond simple measurement of EET/DHET ratios. nih.gov The reduction of F2-isoprostanes (a marker of oxidative stress) seen with GSK2256294 treatment is a potential candidate but requires further validation. ahajournals.orgnih.gov
Complexity of the Arachidonic Acid Cascade: The sEH pathway is part of the larger, highly complex arachidonic acid cascade. Inhibition of one enzyme can lead to shunting of substrates into other pathways (e.g., cyclooxygenase or lipoxygenase), potentially causing unintended effects that need to be carefully studied. mdpi.com
Pharmacokinetic Properties: While newer inhibitors like GSK2256294 have improved properties, challenges related to solubility and metabolic stability have historically hindered the development of some sEH inhibitors. researchgate.net
Opportunities:
Dual-Target Inhibitors: An exciting opportunity lies in the design of dual-target inhibitors. For example, molecules that inhibit both sEH and another pro-inflammatory enzyme, such as cyclooxygenase-2 (COX-2), could offer synergistic therapeutic effects. tandfonline.com
Exploring Non-Catalytic Functions: Research can delve deeper into the non-catalytic functions of the sEH enzyme, which also possesses a phosphatase domain of largely unknown function. nih.gov
Personalized Medicine: Understanding the genetic variations in the sEH gene (EPHX2) within the human population could lead to a personalized medicine approach, identifying individuals who are most likely to benefit from GSK2256294 treatment. clinicaltrials.gov
New Formulations: Developing novel formulations, such as topical gels for skin microvascular dysfunction, could expand the therapeutic applications of GSK2256294 to localized conditions. google.com
| Area | Description | Reference |
|---|---|---|
| Challenge: Translational Discrepancy | Beneficial effects in animal models do not always translate to human trials. | e-century.us |
| Opportunity: Dual-Target Inhibitors | Combining sEH inhibition with other targets (e.g., COX-2) for synergistic effects. | tandfonline.com |
| Challenge: Biomarker Need | Lack of robust biomarkers to predict and monitor patient response. | nih.gov |
| Opportunity: Personalized Medicine | Using genetic variants in the EPHX2 gene to select patients. | clinicaltrials.gov |
| Challenge: Pathway Complexity | Inhibition may lead to substrate shunting and unintended consequences. | mdpi.com |
| Opportunity: Novel Formulations | Developing new delivery systems (e.g., topical) for localized treatment. | google.com |
Q & A
Advanced Research Question
- Stress testing : Expose the compound to heat, light, and pH extremes, then monitor degradation via HPLC-UV or LC-MS.
- Isolation of degradants : Use preparative chromatography and characterize structures via tandem MS.
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life. Controlled variables (e.g., oxygen exposure) must be systematically documented .
How should researchers document experimental procedures for synthesizing C24_{24}24H20_{20}20FN3_{3}3O7_{7}7 to ensure reproducibility?
Basic Research Question
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Report exact molar ratios, solvent grades, and equipment specifications.
- Provide raw spectral data in supplementary materials.
- Use IUPAC nomenclature and cite literature precedents for analogous reactions .
How can computational modeling be integrated with experimental data to predict the reactivity of C24_{24}24H20_{20}20FN3_{3}3O7_{7}7 in novel reactions?
Advanced Research Question
- Perform density functional theory (DFT) calculations to map transition states and predict regioselectivity.
- Validate models with experimental kinetic data (e.g., Hammett plots).
- Use molecular dynamics (MD) simulations to study solvation effects. Open-source tools like NWChem or Gaussian are recommended .
What are the key considerations for optimizing the solubility of C24_{24}24H20_{20}20FN3_{3}3O7_{7}7 in aqueous vs. organic solvents?
Basic Research Question
- Assess logP values to predict hydrophobicity.
- Screen co-solvents (e.g., DMSO, PEG) or surfactants (e.g., Tween-80) for aqueous formulations.
- For organic phases, test polarity-matched solvents (e.g., dichloromethane, THF). Solubility data should be tabulated at multiple temperatures .
What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving C24_{24}24H20_{20}20FN3_{3}3O7_{7}7?
Advanced Research Question
- Use nonlinear regression (e.g., Hill equation) to calculate IC/EC.
- Apply ANOVA with post-hoc tests to compare treatment groups.
- Report confidence intervals and p-values to address biological variability. Tools like GraphPad Prism or R are ideal for dose-response modeling .
How can researchers verify the identity of C24_{24}24H20_{20}20FN3_{3}3O7_{7}7 when reference standards are unavailable?
Basic Research Question
- Cross-reference synthetic routes with literature analogs.
- Perform elemental analysis to confirm empirical formula.
- Compare experimental spectroscopic data with predicted spectra from computational tools (e.g., ACD/Labs) .
What methodologies are critical for elucidating the metabolic pathways of C24_{24}24H20_{20}20FN3_{3}3O7_{7}7 in in vitro assays?
Advanced Research Question
- Radiolabeling : Synthesize C-labeled analogs to track metabolites.
- LC-MS/MS : Identify phase I/II metabolites using high-resolution mass shifts.
- Enzyme inhibition studies : Use cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint metabolic enzymes. Data should be validated with human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
